molecular formula C13H19NO3 B5781068 N-tert-butyl-3,4-dimethoxybenzamide

N-tert-butyl-3,4-dimethoxybenzamide

Cat. No.: B5781068
M. Wt: 237.29 g/mol
InChI Key: ROEDHZSAEOUXIV-UHFFFAOYSA-N
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Description

N-tert-butyl-3,4-dimethoxybenzamide is a benzamide derivative characterized by a benzamide core substituted with a tert-butyl group and two methoxy groups at the 3- and 4-positions of the benzene ring. Its molecular formula is C₁₄H₂₁NO₃, with a molecular weight of 251.32 g/mol. The tert-butyl group enhances steric bulk and lipophilicity, while the methoxy groups contribute to electronic effects, influencing reactivity and biological interactions .

Properties

IUPAC Name

N-tert-butyl-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)14-12(15)9-6-7-10(16-4)11(8-9)17-5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEDHZSAEOUXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are performed at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid, while reduction of the benzamide core can produce N-tert-butyl-3,4-dimethoxyaniline.

Scientific Research Applications

N-tert-butyl-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-3,4-dimethoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it has been shown to exhibit antioxidant activity by scavenging free radicals and chelating metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-tert-butyl-3,4-dimethoxybenzamide with structurally related benzamides, highlighting substituent-driven differences in properties and applications:

Compound Name Key Substituents Molecular Formula Biological Activity/Applications Key Distinctions
This compound tert-butyl, 3,4-dimethoxy C₁₄H₂₁NO₃ Radical precursor in photochemistry High steric bulk from tert-butyl
2-Chloro-3,4-dimethoxybenzamide Cl, 3,4-dimethoxy C₉H₁₀ClNO₃ Moderate antibacterial activity Chlorine enhances electrophilicity
2-Fluoro-3,4-dimethoxybenzamide F, 3,4-dimethoxy C₉H₁₀FNO₃ Improved metabolic stability Fluorine increases lipophilicity
N-Benzyl-3,4-dimethoxybenzamide Benzyl, 3,4-dimethoxy C₁₆H₁₇NO₃ Ligand in coordination chemistry Benzyl enhances π-π interactions
N-Ethyl-3,4-dimethoxybenzamide Ethyl, 3,4-dimethoxy C₁₁H₁₅NO₃ Byproduct in dealkylation reactions Reduced steric hindrance vs. tert-butyl

Substituent Impact on Reactivity and Bioactivity

  • tert-Butyl Group : The tert-butyl substituent in this compound confers steric protection to the amide bond, reducing hydrolysis rates compared to N-ethyl or N-benzyl analogs .
  • Halogen Effects : Chlorine or fluorine at the 2-position (e.g., 2-chloro or 2-fluoro analogs) increases electrophilicity and antibacterial potency but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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